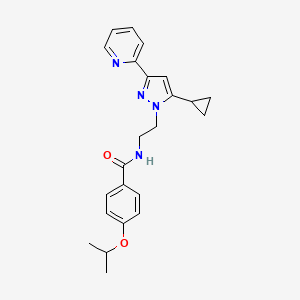

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-16(2)29-19-10-8-18(9-11-19)23(28)25-13-14-27-22(17-6-7-17)15-21(26-27)20-5-3-4-12-24-20/h3-5,8-12,15-17H,6-7,13-14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSCAROMMZWYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structural Features

The compound features several notable structural components:

- Cyclopropyl Group : Enhances the compound's hydrophobic properties and potential receptor interactions.

- Pyrazole Moiety : Known for its diverse biological activity, particularly in modulating enzyme activity.

- Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.

- Isopropoxybenzamide : This functional group increases solubility and may influence pharmacokinetics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Coupling with Pyridine : This can involve Suzuki or Heck coupling techniques to attach the pyridine ring.

- Amidation : The final step involves the reaction of the intermediate with isopropoxybenzoyl chloride to form the target amide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various bacterial strains and fungi.

| Compound | Activity Type | Observed Effects |

|---|---|---|

| 6-methyl - 2 - oxo - 1 , 2 - dihydropyridine - 3 - carboxamide | Antimicrobial | Effective against Gram-positive bacteria |

| Pyridinone derivatives | Anticancer | Induced apoptosis in cancer cell lines |

| Pyrazole-based compounds | Anti-inflammatory | Reduced cytokine production |

Anticancer Properties

The compound has been studied for its potential anticancer effects. Research has demonstrated that derivatives can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, compounds with similar structural features have been identified as effective inhibitors of signaling pathways critical for tumor growth.

Insecticidal Activity

Insecticidal assays have revealed that related compounds exhibit significant lethality against agricultural pests such as Mythimna separate and Helicoverpa armigera. The mortality rates observed indicate that structural modifications can enhance insecticidal potency.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that play a role in inflammation or cancer progression.

Case Studies

- Anticancer Study : A study demonstrated that a structurally similar pyrazole derivative inhibited proliferation in breast cancer cells by inducing G1 phase arrest and apoptosis, suggesting potential therapeutic applications for this compound in oncology .

- Insecticidal Efficacy : In trials conducted on Helicoverpa armigera, a related compound exhibited a 70% mortality rate at a concentration of 500 mg/L, outperforming conventional insecticides .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its cyclopropyl-pyridinyl-pyrazole core and isopropoxybenzamide tail. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations :

- The cyclopropyl group in the target compound may improve metabolic stability compared to bulkier aryl or chromene substituents in other derivatives .

- The isopropoxybenzamide moiety offers moderate lipophilicity (logP ~3.2 predicted), balancing solubility and membrane permeability better than sulfonamides (more polar) or methoxy groups (less lipophilic) .

Q & A

Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide?

The synthesis involves multi-step reactions:

- Step 1 : Prepare the pyrazolyl-pyridinyl intermediate via cyclocondensation of hydrazine derivatives with β-keto nitriles or esters under acidic conditions.

- Step 2 : Functionalize the intermediate with a cyclopropyl group at the 5-position of the pyrazole ring using cyclopropanation reagents (e.g., ethyl diazoacetate and Cu catalysts).

- Step 3 : Couple the intermediate with 4-isopropoxybenzoyl chloride via nucleophilic acyl substitution or amide coupling (e.g., using EDCI/HOBt in DMF) .

- Key reagents : Ethyl diazoacetate, DMF, EDCI/HOBt.

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?

- 1H/13C NMR : Assign proton environments (e.g., pyridin-2-yl protons at δ 7.2–8.5 ppm) and carbonyl signals (amide C=O at ~168 ppm).

- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and pyrazole C=N (1520–1580 cm⁻¹) stretches.

- LC-MS/HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis : Ensure ≥95% purity .

Q. What computational tools predict the biological activity of this compound?

- PASS Algorithm : Predicts antimicrobial, kinase inhibitory, or anti-inflammatory activity based on structural motifs (e.g., pyrazole and benzamide groups).

- Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina. Validate with in vitro assays (IC50 measurements) .

Advanced Research Questions

Q. How can researchers optimize the yield of the final amide coupling step?

- Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DCM | Maximizes solubility |

| Temperature | 0–5°C (prevents racemization) | Reduces side products |

| Coupling Reagent | EDCI/HOBt (1.2 eq) | Enhances amide formation |

| Reaction Time | 12–24 hours | Ensures completion |

- Monitoring : Use TLC (ethyl acetate/hexane, 1:1) or HPLC (C18 column, 254 nm) .

Q. How to resolve contradictions in 1H NMR data for pyrazole ring protons?

- Approach :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with analogs (e.g., 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, δ 6.5–7.8 ppm for pyrazole protons).

- Use deuterated solvents (DMSO-d6) to minimize solvent interference .

Q. What strategies enhance target selectivity when modifying the pyrazole ring?

- Structural Modifications :

| Modification Site | Functional Group | Expected Impact |

|---|---|---|

| 5-Cyclopropyl | Bulky substituents (e.g., CF3) | Increases steric hindrance for selectivity |

| Pyridin-2-yl (3-position) | Electron-withdrawing groups (e.g., NO2) | Modulates binding affinity |

- Methodology :

- Conduct SAR studies with substituted analogs.

- Validate via molecular dynamics simulations (e.g., GROMACS) .

Q. How to design stability studies under physiological conditions?

- Protocol :

- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Analyze degradation products using HPLC-MS.

- Key focus: Hydrolytic stability of the amide bond and pyrazole ring .

Potential Research Applications

Q. What are the compound’s potential applications in drug discovery?

- Kinase Inhibition : Structural similarity to EGFR inhibitors (e.g., pyridinyl-pyrazole motifs).

- Antimicrobial Activity : Pyrazole derivatives show activity against S. aureus (MIC ≤ 2 µg/mL).

- Biochemical Probes : Use fluorescently tagged analogs for target identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.